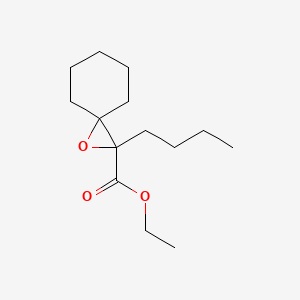

Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate

Description

Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 5445-41-0; alternative CAS: 922713-06-2) is a spirocyclic ester characterized by a 1-oxaspiro[2.5]octane backbone substituted with a butyl group at position 2 and an ethyl carboxylate moiety. Its molecular formula is C₁₄H₂₄O₃, with a molecular weight of 240.34 g/mol. Key physical properties include a density of 1.03 g/cm³, boiling point of 305.8°C, and flash point of 124.6°C. The compound is primarily utilized in industrial and scientific research, though specific applications remain understudied in the available literature.

Properties

CAS No. |

5445-41-0 |

|---|---|

Molecular Formula |

C14H24O3 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate |

InChI |

InChI=1S/C14H24O3/c1-3-5-11-14(12(15)16-4-2)13(17-14)9-7-6-8-10-13/h3-11H2,1-2H3 |

InChI Key |

SNHFRTAAHLOBQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C2(O1)CCCCC2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Spirocyclization of Ethyl 4-oxocyclohexanecarboxylate

One well-documented method involves the reaction of ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide at ambient temperature. This reaction forms the spirocyclic oxaspiro intermediate, which corresponds structurally to Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, a close analog of the target compound.

| Parameter | Details |

|---|---|

| Reagents | Ethyl 4-oxocyclohexanecarboxylate, trimethylsulfoxonium iodide, potassium tert-butoxide |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 20 °C (room temperature) |

| Reaction Time | Overnight stirring |

| Work-up | Extraction with diethyl ether, drying with sodium sulfate, filtration, evaporation under vacuum |

| Yield | 65% |

| Product Purity | Used without further purification |

This method yields the spirocyclic ester intermediate with moderate yield and purity suitable for further transformations.

Alkylation and Functionalization to Introduce Butyl Group

To obtain this compound specifically, alkylation at the 2-position with a butyl substituent is required. While direct literature on this exact substitution is limited, analogous alkylation protocols involve:

- Treatment of the spirocyclic intermediate with a strong base such as potassium tert-butoxide in polar aprotic solvents like N,N-dimethylformamide or dimethyl sulfoxide.

- Subsequent reaction with an alkyl halide (e.g., butyl bromide) under controlled temperature (room temperature to 130 °C) for extended periods (overnight to 18 hours).

- Purification by liquid-liquid extraction and chromatographic techniques.

| Parameter | Details |

|---|---|

| Base | Potassium tert-butoxide |

| Solvent | N,N-dimethylformamide (DMF) or DMSO |

| Alkylating Agent | Butyl bromide or similar butyl source |

| Temperature | 20 °C to 130 °C |

| Reaction Time | 12 to 18 hours |

| Purification | Extraction, drying, silica gel chromatography |

| Yield | Variable, typically 60-75% depending on conditions |

This approach allows for selective alkylation at the 2-position, yielding the desired butyl-substituted spirocyclic ester with good efficiency.

Alternative Approaches and Optimization

Other methods reported for related spirocyclic esters include:

- Use of ethyl chloroacetate or similar electrophiles to introduce the ester group after spirocyclization.

- Variation of bases and solvents to optimize reaction selectivity and yield.

- Temperature adjustments to balance reaction rate and side-product formation.

Optimization studies emphasize controlling reaction time and temperature to maximize yield and purity. For example, heating at 130 °C for 15–18 hours in DMF with potassium tert-butoxide has been shown to improve conversion rates for related intermediates.

Summary of Key Experimental Data

| Method Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Spirocyclization | Ethyl 4-oxocyclohexanecarboxylate, trimethylsulfoxonium iodide, potassium tert-butoxide in DMSO at 20 °C overnight | 65 | Intermediate used without purification |

| Alkylation with butyl group | Potassium tert-butoxide, butyl bromide in DMF/DMSO, 20–130 °C, 12–18 h | 60–75 | Requires chromatographic purification |

| Esterification with ethyl chloroacetate | Spirocyclic intermediate with ethyl chloroacetate under controlled conditions | Variable | Alternative ester introduction method |

Analytical Characterization

Products obtained from these syntheses are typically characterized by:

- Proton nuclear magnetic resonance spectroscopy, showing characteristic multiplets and triplets for ethyl and butyl groups.

- Purity assessment via chromatographic methods such as silica gel chromatography.

- Confirmation of spirocyclic structure through spectral data consistent with 1-oxaspiro[2.5]octane frameworks.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate is a compound of significant interest in various scientific fields, particularly in pharmaceuticals and organic synthesis. This article explores its applications, supported by data tables and case studies.

Drug Development

This compound has shown potential as a lead compound in drug development, particularly for treating obesity and type 2 diabetes. Its structural features allow it to interact with biological targets effectively.

Case Study: MetAP-2 Inhibition

Research indicates that compounds similar to this compound can inhibit methionine aminopeptidase 2 (MetAP-2), an enzyme associated with various metabolic disorders. Inhibiting this enzyme can enhance the production of thioredoxin, thereby promoting anti-obesity processes in patients .

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis, allowing for the creation of various derivatives through modifications of its spirocyclic structure. These derivatives can be tailored for specific applications in medicinal chemistry.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the spirocyclic structure : Utilizing specific reagents to create the core structure.

- Functionalization : Introducing various functional groups to enhance biological activity or solubility.

- Purification : Employing techniques such as chromatography to isolate the desired product.

Table 2: Synthetic Pathways Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Spirocyclic Formation | Cyclization | Aldehydes, ketones |

| Functionalization | Substitution | Halides, alcohols |

| Purification | Chromatography | Silica gel |

Applications in Environmental Science

This compound's unique properties may also find applications in environmental science, particularly in pollutant remediation strategies due to its potential interactions with various organic pollutants.

Case Study: Pollutant Interaction Studies

Studies have investigated the reactivity of spirocyclic compounds with environmental pollutants, suggesting that this compound could be utilized to modify the behavior of certain organic contaminants in water systems .

Mechanism of Action

The mechanism of action of Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Spirocyclic compounds with 1-oxaspiro[2.5]octane cores exhibit diverse functionalization, influencing their physical and chemical behaviors. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Comparison of Selected Spirocyclic Esters

Key Observations

Fluorinated analogs (e.g., Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate) exhibit higher electronegativity, which may improve metabolic stability in pharmaceutical contexts.

Oxygen Content and Reactivity :

- The dioxaspiro variant (Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate) features an additional oxygen atom, likely increasing polarity and hydrogen-bonding capacity. This could influence crystallization behavior or biological activity.

Applications :

Biological Activity

Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate is a compound belonging to the class of oxaspiro compounds, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique spirocyclic structure that contributes to its biological activity. The compound's molecular formula is , and it features an oxaspiro ring system that is characteristic of many biologically active molecules.

Mechanisms of Biological Activity

- MetAP2 Inhibition : One of the significant biological activities associated with compounds in the oxaspiro family is the inhibition of methionine aminopeptidase 2 (MetAP2). MetAP2 plays a crucial role in protein maturation and has been implicated in various diseases, including obesity and cancer. Inhibitors of MetAP2 can lead to reduced food intake and increased fat oxidation, making them potential candidates for treating obesity-related conditions .

- Enzymatic Hydrolysis : Research indicates that the stereochemistry of oxaspiro compounds affects their reactivity with enzymes such as yeast epoxide hydrolase (YEH). The O-axial C3 epimers of 1-oxaspiro[2.5]octanes exhibit higher hydrolysis rates than their O-equatorial counterparts, suggesting that specific stereochemical configurations enhance biological activity .

Case Studies

A summary of relevant studies investigating the biological activity of this compound is presented below:

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

- Obesity Treatment : By inhibiting MetAP2, this compound may help reduce body weight and improve metabolic health.

- Cancer Therapy : Given its ability to modulate protein maturation processes, it may have applications in cancer treatment by targeting tumor-associated pathways.

- Enzymatic Detoxification : The compound's interaction with enzymes like YEH suggests potential uses in detoxifying harmful metabolites in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.